Vanillylmethanol 4-Glucuronide-d3
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Overview
Description
Vanillylmethanol 4-Glucuronide-d3 is an isotope-labeled analog of Vanillylmethanol 4-Glucuronide. Vanillylmethanol 4-Glucuronide is a derivative of Vanillylmethanol, which is an odorant found in strawberries, grapes, and olive oil. Vanillylmethanol has high scavenging activities and inhibits homocysteine-induced endothelial cell adhesion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vanillylmethanol 4-Glucuronide-d3 involves the glucuronidation of Vanillylmethanol. The reaction typically requires the use of glucuronic acid derivatives under specific conditions to achieve the desired product. The isotope labeling with deuterium (d3) is achieved by using deuterated reagents during the synthesis.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Vanillylmethanol 4-Glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Conversion to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can yield alcohols.
Scientific Research Applications
Vanillylmethanol 4-Glucuronide-d3 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucuronidated compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of new pharmaceuticals and as a quality control standard in the production of glucuronidated compounds.
Mechanism of Action
Vanillylmethanol 4-Glucuronide-d3 exerts its effects through its interaction with specific molecular targets and pathways. It has high scavenging activities and inhibits homocysteine-induced endothelial cell adhesion. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Vanillylmethanol 4-Glucuronide: The non-deuterated analog of Vanillylmethanol 4-Glucuronide-d3.
Vanillylmethanol: The parent compound, an odorant found in strawberries, grapes, and olive oil.
Other Glucuronidated Compounds: Various other glucuronidated derivatives of phenolic compounds.
Uniqueness
This compound is unique due to its isotope labeling with deuterium, which makes it particularly useful in analytical chemistry for tracing and quantification purposes. The deuterium labeling provides a distinct mass difference, allowing for precise detection and analysis.
Biological Activity
Vanillylmethanol 4-Glucuronide-d3 is a deuterated derivative of vanillylmethanol, a compound known for its presence in various natural sources such as strawberries, grapes, and olive oil. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.
- Molecular Formula : C15D3H17O9
- Molecular Weight : 347.332 g/mol
- SMILES Notation : [2H]C([2H])([2H])Oc1cc(CCO)ccc1O[C@@H]2OC@@HC(=O)O
- InChI : InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3
Antioxidant Properties
Vanillylmethanol and its derivatives exhibit significant antioxidant activity. Research indicates that these compounds can scavenge free radicals effectively, thus protecting cellular components from oxidative stress. The antioxidant mechanism is primarily attributed to the phenolic structure of vanillylmethanol, which allows for the donation of hydrogen atoms to free radicals .
Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties. It inhibits the adhesion of endothelial cells induced by homocysteine, suggesting a protective role against vascular inflammation. This action could be beneficial in preventing cardiovascular diseases linked to chronic inflammation .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of Vanillylmethanol derivatives. They are believed to modulate neuroinflammatory pathways and may offer therapeutic benefits in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders .
Metabolism and Pharmacokinetics
The metabolism of this compound involves glucuronidation, a common phase II metabolic pathway that increases water solubility and facilitates excretion. The presence of deuterium in this compound aids in tracing metabolic pathways using mass spectrometry techniques. Understanding these pathways is crucial for evaluating the compound's bioavailability and therapeutic index .
Case Study 1: Vascular Health
A study examined the effects of Vanillylmethanol on endothelial function in patients with elevated homocysteine levels. Participants receiving vanillylmethanol showed a marked reduction in endothelial cell adhesion markers compared to the placebo group. This suggests that vanillylmethanol may improve vascular health by mitigating inflammatory responses .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function. These findings indicate that this compound may have a role in slowing the progression of neurodegenerative conditions through its anti-inflammatory and antioxidant mechanisms .
Summary Table of Biological Activities
Properties
Molecular Formula |
C15H20O9 |
---|---|
Molecular Weight |
347.33 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-(trideuteriomethoxy)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3 |
InChI Key |
FPHRLHBSOJUFOE-ASEKTBJKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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